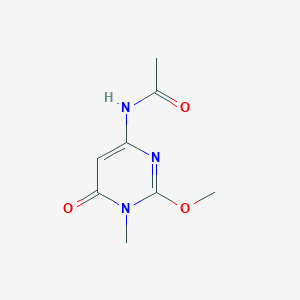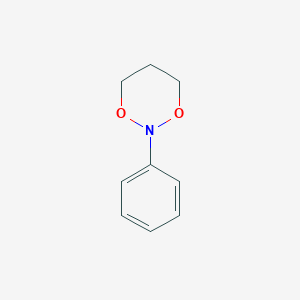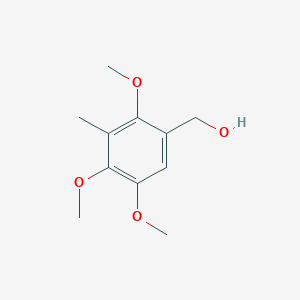![molecular formula C21H16N2O2 B303407 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303407.png)
3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile, also known as BMHPC, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzo[f]chromene derivatives and has been found to have various biological activities.
Wirkmechanismus
The mechanism of action of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is not fully understood. However, studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has also been found to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has also been found to increase the activity of antioxidant enzymes, leading to its antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has several advantages for lab experiments. This compound is readily available and can be synthesized easily. 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, the limitations of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile include its limited solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the study of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. One potential direction is the development of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile, which could lead to the development of more effective drugs. Additionally, the study of the pharmacokinetics and pharmacodynamics of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile could provide valuable information for the development of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile-based drugs.
Synthesemethoden
The synthesis of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-methylphenylacetonitrile with 2-hydroxy-1-naphthaldehyde in the presence of ammonium acetate and glacial acetic acid. This reaction leads to the formation of 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile.
Wissenschaftliche Forschungsanwendungen
3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has been studied extensively for its potential therapeutic applications. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cells. 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
|---|---|
Molekularformel |
C21H16N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C21H16N2O2/c1-12-2-4-14(5-3-12)19-17(11-22)21(23)25-18-9-7-13-6-8-15(24)10-16(13)20(18)19/h2-10,19,24H,23H2,1H3 |
InChI-Schlüssel |
LVJHANVRXQUXIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=C(C=CC(=C4)O)C=C3)N)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=C(C=CC(=C4)O)C=C3)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)




![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)




![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)

